![molecular formula C26H36N2O2 B2764850 Fmoc-DAUnd HCl CAS No. 1822870-53-0](/img/structure/B2764850.png)
Fmoc-DAUnd HCl
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Overview
Description
Synthesis Analysis
The synthesis of Fmoc-protected amino esters involves the use of calcium (II) iodide as a protective agent for the Fmoc protecting group . This method has been optimized for a broad scope of amino esters . The reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .Molecular Structure Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The fluorenyl group is highly fluorescent, making Fmoc derivatives suitable for analysis by reversed phase HPLC .Chemical Reactions Analysis
The Fmoc group is a base-labile protecting group used in organic synthesis . It is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
The Fmoc group is a base-labile protecting group used in organic synthesis . It is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Scientific Research Applications
- Application : Fmoc-DAUnd HCl serves as a protective agent for orthogonal ester hydrolysis. It allows selective deprotection of esters, creating SPPS-ready amino acids. This method improves on existing approaches by using greener, inexpensive chemicals and minimizing energy expenditure .
- Application : Fmoc-DAUnd HCl derivatives can be incorporated into self-supporting hydrogels. These hydrogels exhibit tunable mechanical properties, biocompatibility, and potential for wound healing and drug release .
Solid-Phase Peptide Synthesis (SPPS) Optimization
Self-Supporting Hydrogels for Biomedical Applications
Mechanism of Action
The Fmoc group is frequently used as a protecting group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Safety and Hazards
Future Directions
Fmoc-derivatives of series K peptides have been shown to self-assemble and gel in aqueous solution . These hydrogels have potential applications in tissue engineering, fully supporting cell adhesion, survival, and duplication . This highlights the potential of Fmoc-derivatives for future research and development in biomedical applications .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(11-aminoundecyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2.ClH/c27-18-12-6-4-2-1-3-5-7-13-19-28-26(29)30-20-25-23-16-10-8-14-21(23)22-15-9-11-17-24(22)25;/h8-11,14-17,25H,1-7,12-13,18-20,27H2,(H,28,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEARAVNHWWJXFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-DAUnd HCl |
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